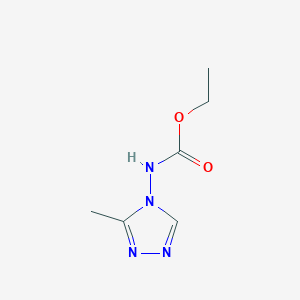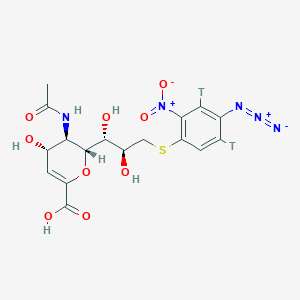
9-(4-Azido-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thioglycerogalactonon-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Azido-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thioglycerogalactonon-2-enoic acid, commonly known as ANTAG, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the bacterial cell wall component lipopolysaccharide (LPS), and has been shown to mimic the biological activity of LPS in vitro.
Wirkmechanismus
ANTAG activates the immune response by binding to and activating TLR4, a receptor that is present on the surface of immune cells. This leads to the activation of downstream signaling pathways that ultimately result in the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
ANTAG has been shown to induce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in a dose-dependent manner. It has also been shown to activate the NF-kappaB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ANTAG in lab experiments is its ability to mimic the biological activity of 9-(4-Azido-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thioglycerogalactonon-2-enoic acid, which is a potent activator of the immune response. ANTAG is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using ANTAG is its potential to cause toxicity in certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on ANTAG. One area of interest is the development of ANTAG-based vaccines for bacterial infections. ANTAG has also been shown to have anti-tumor effects in certain cancer cell lines, which may warrant further investigation. Additionally, the use of ANTAG in the study of autoimmune diseases, such as rheumatoid arthritis, may also be an area of future research.
Synthesemethoden
ANTAG can be synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the synthesis of the core structure of ANTAG, which is then modified through the addition of various functional groups. The final product is purified through a series of chromatographic techniques to obtain a high-purity compound.
Wissenschaftliche Forschungsanwendungen
ANTAG has been used extensively in scientific research as a tool to study the immune response to bacterial infections. It has been shown to activate immune cells, such as macrophages and dendritic cells, and induce the production of pro-inflammatory cytokines. ANTAG has also been used to study the role of Toll-like receptors (TLRs) in the immune response to bacterial infections.
Eigenschaften
CAS-Nummer |
132406-95-2 |
|---|---|
Produktname |
9-(4-Azido-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thioglycerogalactonon-2-enoic acid |
Molekularformel |
C17H19N5O9S |
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitro-3,5-ditritiophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C17H19N5O9S/c1-7(23)19-14-10(24)5-12(17(27)28)31-16(14)15(26)11(25)6-32-13-3-2-8(20-21-18)4-9(13)22(29)30/h2-5,10-11,14-16,24-26H,6H2,1H3,(H,19,23)(H,27,28)/t10-,11+,14+,15+,16+/m0/s1/i2T,4T |
InChI-Schlüssel |
RZQVEPSHNTZKSJ-PVQURJCJSA-N |
Isomerische SMILES |
[3H]C1=CC(=C(C(=C1N=[N+]=[N-])[3H])[N+](=O)[O-])SC[C@H]([C@H]([C@H]2[C@@H]([C@H](C=C(O2)C(=O)O)O)NC(=O)C)O)O |
SMILES |
CC(=O)NC1C(C=C(OC1C(C(CSC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])O)O)C(=O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C=C(OC1C(C(CSC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])O)O)C(=O)O)O |
Andere CAS-Nummern |
132406-95-2 |
Synonyme |
9-(4-azido-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thioglycerogalactonon-2-enoic acid 9-PANP-Neu5Ac2en 9-S-(4-azido-3,5-3H-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thio-D-glycero-D-galacto-non-2-enoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



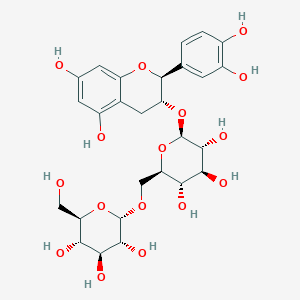

![2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B155151.png)
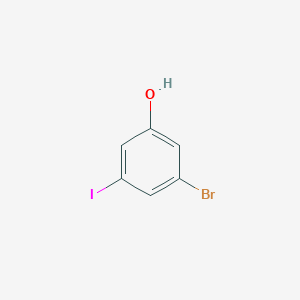
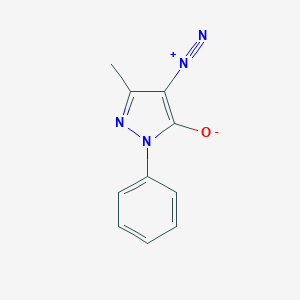
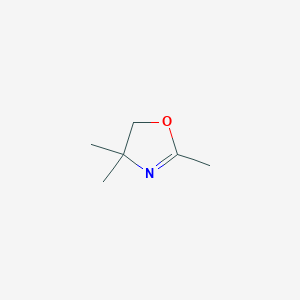
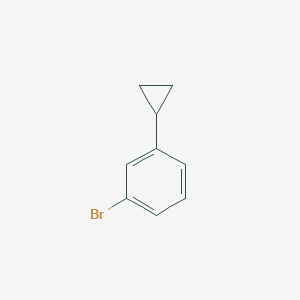
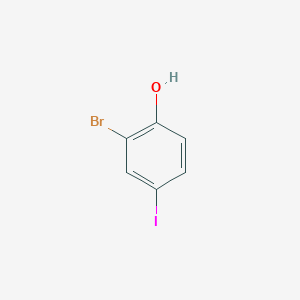
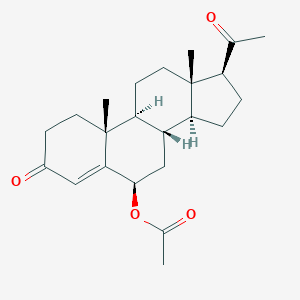
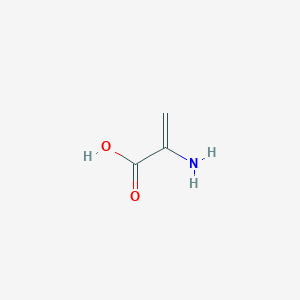
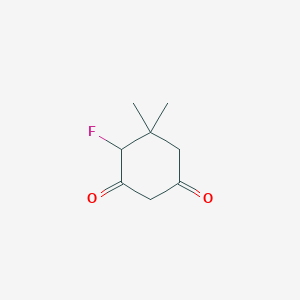
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)

